
(RS)-Duloxetine hydrochloride
説明
Synthesis Analysis
The synthesis of (RS)-Duloxetine hydrochloride involves complex chemical processes aimed at achieving the selective inhibition of serotonin and noradrenaline transporters. Although specific synthesis details are not provided in the available literature, it's understood that the process requires precise control over the chemical structure to ensure the drug's efficacy and selectivity. The compound's synthesis must consider its stereochemistry to achieve the desired pharmacological profile.
Molecular Structure Analysis
Duloxetine's effectiveness as an SNRI is closely tied to its molecular structure, which allows for potent and selective inhibition of serotonin and noradrenaline transporters. The molecule's structural features are crucial for its interaction with these transporters, affecting the reuptake of these neurotransmitters and thereby modulating their levels in the central nervous system. This structural affinity does not extend significantly to other neurotransmitter transporters, which helps in minimizing off-target effects.
Chemical Reactions and Properties
As a chemical entity, this compound exhibits properties that are essential for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. It is highly protein-bound and extensively metabolized in the liver through cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, leading to various inactive metabolites. These properties are important for understanding the drug's behavior in the body and its interaction with other compounds.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, play a significant role in its formulation and delivery. These characteristics determine the compound's suitability for oral administration and its bioavailability. Understanding these physical properties is essential for developing effective and safe pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of this compound, including its acidity, basicity, and reactivity, influence its pharmacological action and interactions with biological systems. These properties are critical for the drug's absorption, distribution, metabolism, and excretion processes, affecting its overall efficacy and safety profile.
- Duloxetine's pharmacology and mechanism of action: CNS inhibition profiles and effects on neurotransmitter levels (Carter & McCormack, 2009) and (Knadler et al., 2011).
- Overview of Duloxetine's clinical utility and pharmacokinetic profile: (Westanmo et al., 2005) and (Smith & Nicholson, 2007).
- Analyses on Duloxetine's pharmacology and treatment efficacy across various conditions: (Bymaster et al., 2005) and (Brown & Boulay, 2013).
科学的研究の応用
Antidepressant and Pain Relief : Duloxetine hydrochloride is primarily used as an antidepressant for major depressive disorders, anxiety disorders, and fibromyalgia, with proven efficacy in reducing depressive symptoms and pain related to diabetic peripheral neuropathy and stress urinary incontinence (Berk et al., 1997).
Pharmaceutical Analysis : Various methods have been developed for the analysis and determination of duloxetine hydrochloride in pharmaceutical formulations, including high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC), ensuring its quality and uniformity in medical applications (Sinha et al., 2009); (Dhaneshwar et al., 2008).
Transdermal Drug Delivery : Research has been conducted on developing transdermal patches for duloxetine hydrochloride to provide controlled drug release, potentially improving patient compliance and reducing dosing frequency (Singh & Bali, 2016).
Pharmacokinetics and Stability : Studies on the pharmacokinetics and stability of duloxetine hydrochloride have been undertaken to understand its behavior under various conditions, enhancing its therapeutic efficacy and safety (Marjo et al., 2011).
Chronic Pain Management : Duloxetine hydrochloride is also used as a nonopioid analgesic for the treatment of chronic pain conditions, including diabetic peripheral neuropathic pain and fibromyalgia, with comparable effect sizes to other pain medications (Mease et al., 2011).
Expanded Psychiatric Applications : Beyond major depressive disorder and generalized anxiety disorder, duloxetine hydrochloride shows potential in treating mood spectrum disorders, panic disorder, and as an add-on drug in schizophrenia, though further research is needed to define its role in these areas (Muscatello et al., 2019).
Analytical Studies for Quantitative Determination : Advanced analytical methods, including chemometric techniques, have been developed for the quantitative determination of duloxetine hydrochloride in the presence of impurities, ensuring its safety and efficacy in pharmaceutical products (Anwar et al., 2020).
作用機序
Target of Action
The primary targets of (RS)-Duloxetine hydrochloride are the serotonin transporter (SERT) and the norepinephrine transporter (NET) . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron .
Mode of Action
This compound acts as a reuptake inhibitor for both serotonin and norepinephrine. It binds to SERT and NET, blocking their action. This blockage prevents the reuptake of serotonin and norepinephrine, leading to an increased concentration of these neurotransmitters in the synaptic cleft. The increased levels of serotonin and norepinephrine enhance neurotransmission, which is believed to improve mood and alleviate pain .
Biochemical Pathways
The inhibition of serotonin and norepinephrine reuptake by this compound affects multiple biochemical pathways. Primarily, it enhances the signaling in the serotonergic and noradrenergic systems. These systems are involved in the regulation of mood, anxiety, and pain perception. Therefore, the modulation of these pathways can lead to the alleviation of depressive symptoms and pain .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed and extensively distributed throughout the body. It is metabolized primarily by the cytochrome P450 system in the liver. The metabolites are then excreted in the urine . The bioavailability of this compound is significantly affected by these ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonergic and noradrenergic neurotransmission. This enhancement can lead to improved mood and reduced pain perception. At the cellular level, the increased concentration of serotonin and norepinephrine in the synaptic cleft can lead to increased activation of post-synaptic receptors, resulting in altered neuronal activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the individual’s physiological state, the presence of other medications, and genetic factors that can affect drug metabolism. For instance, variations in the genes encoding the enzymes responsible for the metabolism of this compound can influence its efficacy and side-effect profile .
特性
IUPAC Name |
N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFSMCNJSOPUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657730 | |
| Record name | N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116817-11-9 | |
| Record name | N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)

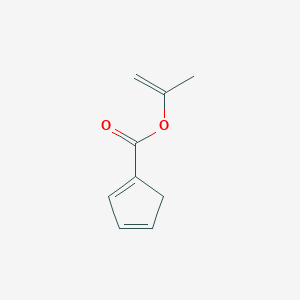
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)

![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)
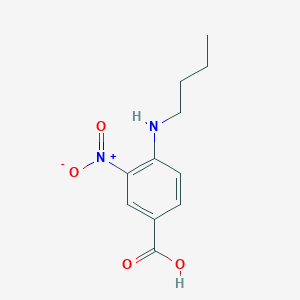
![Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B54211.png)
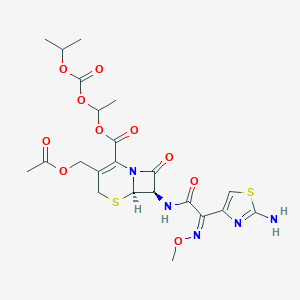
![n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B54216.png)

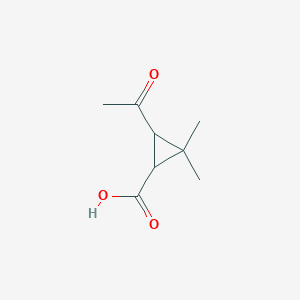
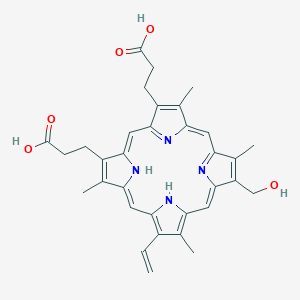
![1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B54220.png)